Pristanic acid

Descripción

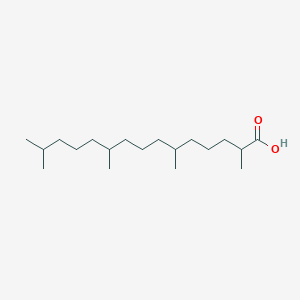

Structure

3D Structure

Propiedades

IUPAC Name |

2,6,10,14-tetramethylpentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(20)21/h15-18H,6-14H2,1-5H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHGJZDQXIOYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862584 | |

| Record name | Pristanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pristanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1189-37-3 | |

| Record name | Pristanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pristanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pristanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pristanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Alpha-Oxidation of Phytanic Acid: A Technical Guide to the Biosynthesis of Pristanic Acid

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

This technical guide provides a comprehensive overview of the alpha-oxidation pathway, the metabolic route for the degradation of the branched-chain fatty acid, phytanic acid, leading to the formation of pristanic acid. Due to a methyl group on its β-carbon, phytanic acid cannot be processed by the conventional β-oxidation pathway. Consequently, it undergoes a specialized four-step alpha-oxidation in the peroxisome. Deficiencies in this pathway lead to the accumulation of phytanic acid, causing the rare autosomal recessive neurological disorder, Refsum disease. This document details the biochemical transformations, key enzymatic players, subcellular localization, and associated quantitative data. Furthermore, it provides detailed experimental protocols for the analysis of this pathway and its intermediates, serving as a vital resource for researchers and professionals in the field of metabolic disorders and drug development.

The Alpha-Oxidation Pathway of Phytanic Acid

The conversion of phytanic acid to this compound is a critical metabolic process that occurs entirely within the peroxisomes.[1] This pathway involves four key enzymatic steps that effectively remove a single carbon atom from the carboxyl end of phytanic acid, thereby enabling the resulting molecule, this compound, to be further metabolized via β-oxidation.[1][2][3]

The four steps are:

-

Activation to Phytanoyl-CoA: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA, by the enzyme phytanoyl-CoA synthetase (also known as a long-chain acyl-CoA synthetase). This reaction requires ATP and CoA.[4][5]

-

Hydroxylation: Phytanoyl-CoA is then hydroxylated at the alpha-carbon position to form 2-hydroxyphytanoyl-CoA. This reaction is catalyzed by phytanoyl-CoA hydroxylase (PHYH) , an Fe²⁺ and 2-oxoglutarate-dependent dioxygenase.[1][4] A deficiency in this enzyme is the primary cause of Adult Refsum disease.[6][7][8]

-

Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by the thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme 2-hydroxyphytanoyl-CoA lyase (HACL1) into pristanal (B217276) and formyl-CoA.[1][9]

-

Oxidation: Finally, pristanal is oxidized to this compound by an aldehyde dehydrogenase .[1][3]

Following its synthesis, this compound is activated to pristanoyl-CoA and can then undergo three cycles of peroxisomal β-oxidation.[2][10][11]

Data Presentation

Plasma Concentrations of Phytanic and this compound

The quantification of phytanic and this compound in plasma is a key diagnostic marker for Refsum disease and other peroxisomal disorders.[12][13]

| Analyte | Condition | Concentration (µmol/L) | Notes | Reference(s) |

| Phytanic Acid | Healthy Controls | 0 - 33 | [6] | |

| Refsum Disease | 992 - 6400 | Pre-treatment levels. Can exceed millimolar concentrations. | [6] | |

| This compound | Healthy Controls | < 2 | [13] | |

| Refsum Disease | Normal to slightly elevated | This compound metabolism is generally not affected in classical Refsum disease. | [12] | |

| Peroxisomal β-oxidation defects | Markedly elevated | Accumulation is due to a block in its degradation. | [7] |

Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Source | Reference(s) |

| Phytanoyl-CoA Synthetase | Phytanic Acid | Data not available | Data not available | - | |

| Phytanoyl-CoA Hydroxylase (PHYH) | Phytanoyl-CoA | Data not available | Data not available | Recombinant Human | [3] |

| 2-Hydroxyphytanoyl-CoA Lyase (HACL1) | 2-hydroxy-3-methylhexadecanoyl-CoA | ~15 µM | Data not available | Partially purified rat liver | [9] |

| Aldehyde Dehydrogenase | Pristanal | Data not available | Data not available | - |

It is important to note that enzyme kinetic parameters can vary significantly depending on the experimental conditions, such as pH, temperature, and the source of the enzyme.

Experimental Protocols

Quantification of Phytanic and this compound in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the quantitative analysis of phytanic and this compound in human plasma.

1. Sample Preparation:

- To 100 µL of plasma, add a known amount of deuterated internal standards ([²H₃]-phytanic acid and [²H₃]-pristanic acid).

- Perform alkaline hydrolysis by adding 1 mL of 1 M ethanolic KOH and incubating at 70°C for 60 minutes to release esterified fatty acids.

- Acidify the mixture with 1 mL of 6 M HCl.

- Extract the fatty acids with two portions of 5 mL of hexane (B92381).

- Evaporate the combined hexane extracts to dryness under a stream of nitrogen.

2. Derivatization:

- To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of acetonitrile.

- Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) esters of the fatty acids.

3. GC-MS Analysis:

- Inject 1 µL of the derivatized sample onto a suitable capillary column (e.g., HP-5MS).

- Use a temperature program that allows for the separation of the phytanic acid and this compound TMS esters.

- Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for the analytes and their internal standards.

4. Quantification:

- Construct a calibration curve using standards of known concentrations of phytanic and this compound.

- Calculate the concentration of each analyte in the plasma samples by comparing the peak area ratios of the analyte to its internal standard against the calibration curve.

Assay of Phytanoyl-CoA Hydroxylase (PHYH) Activity

This protocol describes a radiochemical assay to measure the activity of PHYH in cell lysates or purified enzyme preparations.

1. Substrate Preparation:

- Synthesize [1-¹⁴C]phytanoyl-CoA from [1-¹⁴C]phytanic acid.

2. Reaction Mixture:

- Prepare a reaction mixture containing:

- 50 mM Tris-HCl buffer (pH 7.4)

- 50 µM [1-¹⁴C]phytanoyl-CoA

- 2 mM 2-oxoglutarate

- 1 mM Ascorbate

- 50 µM FeSO₄

- Cell lysate or purified enzyme (50-100 µg of protein)

3. Incubation:

- Incubate the reaction mixture at 37°C for 30-60 minutes.

4. Reaction Termination and Extraction:

- Stop the reaction by adding 100 µL of 1 M HCl.

- Add 500 µL of methanol (B129727) and 1 mL of chloroform (B151607) to extract the lipids.

- Vortex and centrifuge to separate the phases.

- Collect the lower organic phase.

5. Analysis by Thin-Layer Chromatography (TLC):

- Spot the extracted lipids onto a silica (B1680970) gel TLC plate.

- Develop the TLC plate using a solvent system such as hexane:diethyl ether:acetic acid (70:30:1, v/v/v).

- Visualize the separated [1-¹⁴C]phytanoyl-CoA and the product, [1-¹⁴C]2-hydroxyphytanoyl-CoA, by autoradiography or a phosphorimager.

6. Quantification:

- Scrape the spots corresponding to the substrate and product from the TLC plate into scintillation vials.

- Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

- Calculate the enzyme activity as nmol of product formed per minute per mg of protein.

Isolation of Peroxisomes

This protocol provides a general method for the enrichment of peroxisomes from cultured cells or tissues for in vitro studies of phytanic acid oxidation.

1. Homogenization:

- Harvest cultured cells or minced tissue and wash with ice-cold phosphate-buffered saline (PBS).

- Resuspend the cell pellet or tissue in a hypotonic buffer (e.g., 10 mM HEPES, pH 7.4, containing protease inhibitors).

- Homogenize the cells or tissue using a Dounce homogenizer with a tight-fitting pestle on ice.

2. Differential Centrifugation:

- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

- Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.

- Carefully collect the supernatant, which contains peroxisomes and microsomes.

3. Density Gradient Centrifugation:

- Layer the supernatant onto a discontinuous or continuous density gradient (e.g., OptiPrep™ or sucrose).

- Centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours at 4°C.

- Collect the fractions and assay for peroxisomal marker enzymes (e.g., catalase) and contaminating organelle markers (e.g., succinate (B1194679) dehydrogenase for mitochondria and glucose-6-phosphatase for microsomes) to identify the peroxisome-enriched fraction.

Mandatory Visualizations

Caption: The alpha-oxidation pathway of phytanic acid to this compound.

Caption: Experimental workflow for GC-MS analysis of phytanic and this compound.

Caption: Workflow for the phytanoyl-CoA hydroxylase radiochemical assay.

Conclusion

The alpha-oxidation of phytanic acid is a fundamental metabolic pathway with significant clinical relevance. A thorough understanding of its biochemical steps, the enzymes involved, and their kinetics is essential for the diagnosis and development of therapeutic strategies for Refsum disease and other related peroxisomal disorders. The experimental protocols provided in this guide offer a robust framework for researchers to investigate this pathway further. Future research should focus on elucidating the complete kinetic profiles of all enzymes in the pathway and exploring the regulatory mechanisms that govern the flux through this vital metabolic route.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and diagnostic value of phytanoyl- and pristanoyl-carnitine in plasma from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Stork: Identification of pristanal dehydrogenase activity in peroxisomes: conclusive evidence that the complete phytanic acid alpha-oxidation pathway is localized in peroxisomes [storkapp.me]

- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 6. The significance of plasma phytanic acid levels in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Actinobacterial Degradation of 2-Hydroxyisobutyric Acid Proceeds via Acetone and Formyl-CoA by Employing a Thiamine-Dependent Lyase Reaction [frontiersin.org]

- 11. youtube.com [youtube.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Ataxia associated with increased plasma concentrations of this compound, phytanic acid and C27 bile acids but normal fibroblast branched-chain fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Pristanic Acid Metabolism in Peroxisomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pristanic acid, a branched-chain fatty acid, is a crucial intermediate in the degradation of phytanic acid, a dietary component. Its metabolism is exclusively peroxisomal, involving a series of β-oxidation steps. Dysregulation of this pathway is implicated in several severe metabolic disorders, making it a significant area of research for diagnostics and therapeutic development. This guide provides a comprehensive overview of the core aspects of this compound metabolism in peroxisomes, including the metabolic pathway, key enzymatic players, and associated pathologies. Detailed experimental protocols and quantitative data are presented to facilitate further research in this field.

Introduction

This compound (2,6,10,14-tetramethylpentadecanoic acid) is a saturated branched-chain fatty acid derived from the α-oxidation of phytanic acid, which is obtained from dietary sources such as dairy products, meat, and fish.[1] Unlike straight-chain fatty acids, the methyl group at the α-carbon of this compound necessitates its degradation via the peroxisomal β-oxidation pathway.[2] This intricate process involves a series of enzymatic reactions that shorten the fatty acid chain, ultimately producing metabolites that can enter mitochondrial metabolism for complete oxidation.[3]

Defects in the enzymes or transporters involved in this compound metabolism lead to its accumulation, along with other metabolites, resulting in a group of genetic disorders known as peroxisomal biogenesis disorders (PBDs) and single-enzyme deficiencies.[1][4] These include Zellweger syndrome, the most severe PBD, as well as α-methylacyl-CoA racemase (AMACR) deficiency and D-bifunctional protein (DBP) deficiency.[5] Understanding the intricacies of this compound metabolism is therefore paramount for the diagnosis, management, and development of novel therapeutic strategies for these debilitating diseases.

The Peroxisomal β-Oxidation of this compound

The catabolism of this compound in peroxisomes is a multi-step process that requires the coordinated action of several enzymes. The pathway can be broadly divided into three key stages: uptake and activation, β-oxidation spiral, and export of end products.

Uptake and Activation

This compound is transported from the cytosol into the peroxisome primarily by the ATP-binding cassette (ABC) transporter ABCD3 (also known as PMP70).[6][7] Once inside the peroxisomal matrix, this compound is activated to its coenzyme A (CoA) ester, pristanoyl-CoA, by a peroxisomal acyl-CoA synthetase.[6]

The β-Oxidation Spiral

Pristanoyl-CoA undergoes three cycles of β-oxidation, each consisting of four enzymatic reactions:

-

Dehydrogenation: The first and rate-limiting step is catalyzed by acyl-CoA oxidase. In humans, both Acyl-CoA Oxidase 2 (ACOX2) and Acyl-CoA Oxidase 3 (ACOX3) are involved in the oxidation of pristanoyl-CoA to 2-enoyl-CoA (pristenoyl-CoA), producing hydrogen peroxide (H₂O₂) in the process.[8][9]

-

Hydration and Dehydrogenation: The subsequent hydration and dehydrogenation steps are carried out by a single bifunctional enzyme. For branched-chain fatty acids like this compound, this is the D-bifunctional protein (DBP), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[10][11]

-

Thiolytic Cleavage: The final step is the thiolytic cleavage of 3-ketoacyl-CoA by a peroxisomal thiolase, which releases a molecule of propionyl-CoA and a shortened acyl-CoA chain.[12]

A critical enzyme in this pathway is α-methylacyl-CoA racemase (AMACR) . This compound exists as a mixture of (2R) and (2S) stereoisomers. The peroxisomal β-oxidation enzymes are specific for the (2S)-stereoisomer. AMACR is responsible for the epimerization of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA, allowing for the complete degradation of both isomers.[13][14]

After three cycles of β-oxidation, the remaining metabolite is 4,8-dimethylnonanoyl-CoA.[3]

Export of End Products

The end products of peroxisomal β-oxidation of this compound, including propionyl-CoA, acetyl-CoA, and 4,8-dimethylnonanoyl-CoA, are then exported from the peroxisome to the mitochondria for further metabolism.[2][3] This export is facilitated by carnitine-dependent transport systems.[3]

Key Enzymes in this compound Metabolism

A summary of the key enzymes involved in the peroxisomal β-oxidation of this compound is provided in the table below.

| Enzyme | Gene | Function |

| α-Methylacyl-CoA Racemase | AMACR | Epimerization of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA.[13] |

| Acyl-CoA Oxidase 2 | ACOX2 | Dehydrogenation of (2S)-pristanoyl-CoA.[8] |

| Acyl-CoA Oxidase 3 | ACOX3 | Dehydrogenation of (2S)-pristanoyl-CoA.[8][9] |

| D-Bifunctional Protein | HSD17B4 | Hydration and dehydrogenation of pristenoyl-CoA.[10][11] |

| Peroxisomal Thiolase | ACAA1 | Thiolytic cleavage of 3-ketoacyl-CoA.[12] |

| ATP-Binding Cassette Transporter D3 | ABCD3 | Transport of this compound into the peroxisome.[6][7] |

Associated Peroxisomal Disorders

Defects in the genes encoding the enzymes of this compound metabolism lead to a spectrum of severe, often life-threatening, disorders characterized by the accumulation of this compound and other metabolites.

| Disorder | Defective Gene(s) | Key Biochemical Findings |

| Zellweger Spectrum Disorders | PEX genes | Elevated plasma levels of very-long-chain fatty acids (VLCFA), phytanic acid, and this compound.[15][16] The phytanic acid to this compound ratio is typically normal.[1] |

| α-Methylacyl-CoA Racemase Deficiency | AMACR | Elevated plasma levels of this compound, with normal or mildly elevated phytanic acid.[5] |

| D-Bifunctional Protein Deficiency | HSD17B4 | Elevated plasma levels of VLCFA and this compound.[12] |

| Adult Refsum Disease | PHYH | Markedly elevated plasma levels of phytanic acid with low or normal levels of this compound, resulting in a very high phytanic acid to this compound ratio.[2] |

Quantitative Data

The following tables summarize key quantitative data related to this compound metabolism.

Table 1: Plasma this compound Concentrations

| Population | This compound Concentration (µmol/L) | Reference(s) |

| Healthy Adults | 0.0 - 1.5 | [17] |

| Zellweger Syndrome Patients | Significantly elevated | [15][18] |

| AMACR Deficiency Patients | Markedly elevated | [5] |

| DBP Deficiency Patients | Elevated | [12] |

| Adult Refsum Disease Patients | Normal to slightly elevated |

Table 2: Diagnostic Ratios in Plasma

| Disorder | Phytanic Acid / this compound Ratio | Reference(s) |

| Healthy Individuals | Normal | [1] |

| Zellweger Spectrum Disorders | Normal | [1] |

| Adult Refsum Disease | Very high |

Note: Absolute concentrations can vary depending on age and diet.[19]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound metabolism.

Fibroblast Cell Culture for Metabolic Studies

Objective: To culture human skin fibroblasts for subsequent analysis of this compound metabolism.

Materials:

-

Human skin fibroblast cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose and GlutaMAX

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MEM Non-Essential Amino Acids (NEAA)

-

Sodium Pyruvate

-

β-mercaptoethanol

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Media Preparation: Prepare complete fibroblast growth medium by supplementing DMEM with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, 1% Sodium Pyruvate, and 0.1% β-mercaptoethanol.[20]

-

Cell Thawing: Thaw a cryopreserved vial of fibroblasts rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Cell Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

-

Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.

-

Media Change: Replace the medium every 2-3 days.

-

Subculturing: When the cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until the cells detach. Neutralize the trypsin with 10 mL of complete growth medium and transfer the cell suspension to a new flask at the desired split ratio (e.g., 1:3 to 1:5).[4][21]

Measurement of this compound in Cultured Fibroblasts by GC-MS

Objective: To quantify the levels of this compound in fibroblast cell pellets using Gas Chromatography-Mass Spectrometry.

Materials:

-

Cultured fibroblasts

-

PBS

-

Methanol

-

Chloroform

-

Internal standard (e.g., [²H₃]-pristanic acid)

-

BF₃-methanol solution (14%)

-

Anhydrous sodium sulfate

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Cell Harvesting: Harvest cultured fibroblasts by trypsinization, wash with PBS, and store the cell pellet at -80°C.

-

Lipid Extraction: Resuspend the cell pellet in a known volume of PBS. Add a known amount of the internal standard. Extract total lipids using a chloroform:methanol (2:1, v/v) mixture. Vortex vigorously and centrifuge to separate the phases. Collect the lower organic phase.

-

Derivatization: Evaporate the solvent under a stream of nitrogen. Add 1 mL of 14% BF₃-methanol and heat at 100°C for 30 minutes to convert fatty acids to their methyl esters (FAMEs).

-

Extraction of FAMEs: After cooling, add water and hexane. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs. Dry the hexane extract over anhydrous sodium sulfate.

-

GC-MS Analysis: Inject the FAMEs onto a suitable capillary column (e.g., DB-1). Use a temperature program that allows for the separation of fatty acid methyl esters. Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the methyl esters of this compound and the internal standard.

-

Quantification: Calculate the concentration of this compound by comparing the peak area ratio of endogenous this compound to the internal standard against a standard curve.

Assay for α-Methylacyl-CoA Racemase (AMACR) Activity

Objective: To measure the enzymatic activity of AMACR in cell lysates.

Materials:

-

Cell lysate

-

[2-³H]-pristanoyl-CoA (substrate)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Trichloroacetic acid (TCA), 1%

-

Reverse-phase silica (B1680970) gel column (RP-18)

-

Scintillation counter and scintillation fluid

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard method such as the Bradford assay.

-

Enzyme Reaction: In a microcentrifuge tube, combine 5 µg of cell lysate protein with 100 µM [2-³H]-pristanoyl-CoA in a final volume of 50 µL of 50 mM Tris-HCl, pH 8.0.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 450 µL of 1% TCA.

-

Separation of ³H₂O: Apply the entire reaction mixture to an RP-18 column. The released [³H]-H₂O will pass through the column, while the unreacted [2-³H]-pristanoyl-CoA will be retained.

-

Quantification: Collect the eluate and quantify the amount of [³H]-H₂O by liquid scintillation counting.

-

Calculation: Express AMACR activity as the amount of [³H]-H₂O generated per unit of time per mg of protein.[22]

Visualization of Pathways and Workflows

This compound Metabolism Pathway

Caption: Peroxisomal β-oxidation pathway of this compound.

Experimental Workflow for this compound Measurement in Fibroblasts

Caption: GC-MS workflow for this compound quantification.

Diagnostic Logic for Peroxisomal Disorders

Caption: Simplified diagnostic flowchart for related disorders.

Conclusion

The peroxisomal metabolism of this compound is a vital pathway for the degradation of branched-chain fatty acids. Its study has profound implications for our understanding of peroxisomal function and the pathophysiology of a range of inherited metabolic diseases. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and clinicians working to unravel the complexities of these disorders and to develop effective therapeutic interventions. Further research into the kinetic properties of the enzymes involved and the regulatory mechanisms of this pathway will be crucial for advancing the field.

References

- 1. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

- 2. static.igem.org [static.igem.org]

- 3. itwreagents.com [itwreagents.com]

- 4. Human Dermal Fibroblasts (HDF) Culture Protocol [sigmaaldrich.com]

- 5. ACOX3 - Wikipedia [en.wikipedia.org]

- 6. Diagnosis of peroxisomal disorders by analysis of phytanic and pristanic acids in stored blood spots collected at neonatal screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bitesizebio.com [bitesizebio.com]

- 9. genecards.org [genecards.org]

- 10. childrensmn.org [childrensmn.org]

- 11. Phytanic acid and this compound are oxidized by sequential peroxisomal and mitochondrial reactions in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Peroxisomal Disorders - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]

- 17. researchgate.net [researchgate.net]

- 18. Human Metabolome Database: Showing metabocard for this compound (HMDB0000795) [hmdb.ca]

- 19. This compound and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Human primary fibroblast culture [protocols.io]

- 21. fibroblast.org [fibroblast.org]

- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Pivotal Role of Pristanic Acid in Cellular Homeostasis and Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid that plays a significant, multifaceted role in cellular metabolism and signaling. Derived from the dietary intake of phytanic acid, its metabolism is intricately linked to peroxisomal function. Dysregulation of this compound levels is a hallmark of several inherited peroxisomal disorders, underscoring its importance in human health. Beyond its metabolic fate, this compound acts as a signaling molecule, modulating gene expression through nuclear receptors and influencing intracellular calcium dynamics. This technical guide provides an in-depth exploration of the biological roles of this compound, detailing its metabolic pathways, signaling functions, and association with disease. It further presents quantitative data on its physiological and pathological concentrations, comprehensive experimental protocols for its study, and visual representations of its cellular activities to serve as a valuable resource for the scientific community.

Introduction

This compound is a saturated, branched-chain fatty acid acquired by the human body through two primary routes: direct dietary intake from sources like dairy products, meat, and fish, and as a product of the alpha-oxidation of phytanic acid.[1][2] Due to the presence of a methyl group on its beta-carbon, phytanic acid cannot be directly metabolized by beta-oxidation. Instead, it undergoes a preliminary cycle of alpha-oxidation within the peroxisomes, yielding this compound.[3][4] this compound is then activated to its coenzyme A (CoA) ester, pristanoyl-CoA, and subsequently degraded through three cycles of peroxisomal beta-oxidation.[3][5] This process generates acetyl-CoA, propionyl-CoA, and 4,8-dimethylnonanoyl-CoA, which are further metabolized in the mitochondria for energy production.[5][6]

The critical role of peroxisomes in this compound metabolism is highlighted by the severe pathological consequences of its accumulation in a group of genetic disorders known as peroxisomal disorders.[2][3] Conditions such as Zellweger syndrome, a peroxisome biogenesis disorder, and deficiencies in specific enzymes of the beta-oxidation pathway lead to elevated levels of this compound in plasma and tissues.[2][7] In classical Refsum disease, a deficiency in phytanoyl-CoA hydroxylase leads to the accumulation of phytanic acid, which can secondarily elevate this compound levels.[1][8]

Beyond its role in lipid catabolism, this compound functions as a signaling molecule. It is a natural ligand for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[2][9] Furthermore, this compound can modulate intracellular calcium levels through the activation of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[10][11] The toxic effects of this compound accumulation in peroxisomal disorders are thought to be mediated, in part, by mitochondrial dysfunction and the generation of reactive oxygen species (ROS), potentially linked to its signaling activities.[12][13]

This guide will delve into the metabolic pathways, signaling cascades, and pathological implications of this compound, providing researchers with a comprehensive understanding of its biological significance.

Metabolism of this compound

The breakdown of this compound is a peroxisome-centric process, essential for cellular energy balance and the detoxification of branched-chain fatty acids.

Origin: Alpha-Oxidation of Phytanic Acid

The primary source of endogenous this compound is the alpha-oxidation of phytanic acid. This multi-step process occurs within the peroxisomes and is catalyzed by a series of enzymes:

-

Activation to Phytanoyl-CoA: Phytanic acid is first activated to phytanoyl-CoA by a CoA ligase.[14]

-

Hydroxylation: Phytanoyl-CoA is then hydroxylated to 2-hydroxyphytanoyl-CoA by phytanoyl-CoA hydroxylase (PhyH), an iron and 2-oxoglutarate-dependent dioxygenase.[4][14] This is the rate-limiting step and the defective enzyme in Refsum disease.[11]

-

Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase, a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, to form pristanal (B217276) and formyl-CoA.[4]

-

Oxidation to this compound: Finally, pristanal is oxidized to this compound by an aldehyde dehydrogenase.[4][14]

Peroxisomal Beta-Oxidation of Pristanoyl-CoA

Once formed, this compound is activated to pristanoyl-CoA and undergoes three cycles of beta-oxidation within the peroxisomes.[5][15]

-

Racemization: Naturally occurring this compound is a mix of stereoisomers. The peroxisomal beta-oxidation system can only process the (2S)-stereoisomer of pristanoyl-CoA. The (2R)-stereoisomer is converted to the (2S)-form by α-methylacyl-CoA racemase (AMACR).[5][16]

-

Dehydrogenation: (2S)-pristanoyl-CoA is oxidized to 2,3-pristenoyl-CoA by a branched-chain acyl-CoA oxidase.[16]

-

Hydration and Dehydrogenation: The subsequent hydration and dehydrogenation steps are carried out by a multifunctional protein.[16]

-

Thiolytic Cleavage: The final step of each cycle is the thiolytic cleavage by a peroxisomal thiolase, which releases either acetyl-CoA or propionyl-CoA.[16]

After three cycles, the resulting 4,8-dimethylnonanoyl-CoA is transported to the mitochondria, likely as its carnitine ester, for further oxidation.[5][6]

Signaling Roles of this compound

This compound is not merely a metabolic intermediate but also an active signaling molecule that can influence cellular function at the transcriptional and second messenger levels.

PPARα Agonism

This compound is a naturally occurring ligand for PPARα, a nuclear receptor that acts as a transcription factor.[2][9] Upon binding this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[9] This leads to the upregulation of genes involved in fatty acid uptake and oxidation, thereby promoting lipid catabolism.[9][17] The activation of PPARα by this compound occurs at physiological micromolar concentrations, suggesting its role in the normal regulation of lipid homeostasis.[9]

GPR40-Mediated Calcium Signaling

This compound has been shown to activate the G-protein coupled receptor GPR40.[10][11] GPR40 is coupled to the Gq alpha subunit, and its activation by this compound leads to the stimulation of phospholipase C (PLC).[18][19] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[18][19] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[18][19] This increase in intracellular calcium can initiate a variety of downstream cellular responses. The pathological accumulation of this compound may lead to dysregulation of calcium homeostasis, contributing to its cellular toxicity.[10][13]

This compound in Peroxisomal Disorders

The accumulation of this compound is a key biochemical marker for several inherited peroxisomal disorders.

Disorders of Peroxisome Biogenesis

In Zellweger spectrum disorders (ZSD), the formation of functional peroxisomes is impaired, leading to a generalized loss of peroxisomal functions.[2][20] This results in the accumulation of very-long-chain fatty acids (VLCFAs), phytanic acid, and this compound in plasma and tissues.[20]

Single Enzyme Deficiencies

-

Refsum Disease: While the primary accumulating metabolite is phytanic acid due to deficient phytanoyl-CoA hydroxylase activity, a secondary elevation of this compound can also occur.[1][8]

-

Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency: A defect in AMACR leads to the accumulation of the (2R)-stereoisomer of this compound and C27-bile acid intermediates.

-

D-Bifunctional Protein (DBP) Deficiency: This disorder affects the second and third steps of peroxisomal beta-oxidation, leading to the accumulation of VLCFAs and this compound.

Quantitative Data

The following tables summarize the plasma concentrations of this compound and its precursor, phytanic acid, in healthy individuals and in patients with various peroxisomal disorders.

Table 1: Plasma this compound and Phytanic Acid Concentrations

| Analyte | Condition | Typical Concentration (µmol/L) | This compound / Phytanic Acid Ratio |

| This compound | Healthy Individuals | < 1 | Variable, generally low |

| Zellweger Spectrum Disorders | Elevated | Variable | |

| D-Bifunctional Protein Deficiency | Markedly Elevated | Increased | |

| AMACR Deficiency | Elevated | Variable | |

| Phytanic Acid | Healthy Individuals | < 10 | - |

| Adult Refsum Disease | > 200 (often much higher) | Very Low | |

| Zellweger Spectrum Disorders | Elevated | - | |

| Rhizomelic Chondrodysplasia Punctata (RCDP) | Elevated | - |

Note: Concentrations can vary depending on age, diet, and the specific genetic mutation.[2][6][21]

Experimental Protocols

Quantification of this compound in Plasma by GC-MS

This method is based on the stable isotope dilution gas chromatography-mass spectrometry (GC-MS) analysis of this compound as its pentafluorobenzyl (PFB) ester.

1. Sample Preparation and Internal Standard Spiking:

-

To 100 µL of plasma, add a known amount of deuterated this compound (e.g., d3-pristanic acid) as an internal standard.

2. Lipid Extraction and Saponification:

-

Add 1 mL of ethanol (B145695) and 50 µL of 10 M NaOH.

-

Incubate at 60°C for 60 minutes to saponify the lipids.

-

Acidify the mixture with 100 µL of 6 M HCl.

-

Extract the fatty acids twice with 2 mL of hexane (B92381).

-

Pool the hexane layers and evaporate to dryness under a stream of nitrogen.

3. Derivatization:

-

To the dried extract, add 50 µL of acetonitrile (B52724) and 10 µL of pentafluorobenzyl bromide (PFBBr) and 10 µL of diisopropylethylamine (DIPEA).

-

Incubate at 60°C for 30 minutes.

-

Evaporate the reagents to dryness under nitrogen.

4. GC-MS Analysis:

-

Reconstitute the sample in a suitable solvent (e.g., hexane).

-

Inject an aliquot onto a GC-MS system equipped with a capillary column (e.g., HP-5MS).

-

Operate the mass spectrometer in negative chemical ionization (NCI) mode and monitor the characteristic ions for the PFB esters of this compound and its deuterated internal standard.

5. Quantification:

-

Calculate the ratio of the peak area of endogenous this compound to the peak area of the internal standard.

-

Determine the concentration of this compound in the sample using a calibration curve prepared with known amounts of this compound and the internal standard.[2][10][22]

Peroxisome Isolation from Liver Tissue

This protocol describes the isolation of peroxisomes from rat liver by differential and density gradient centrifugation.

1. Homogenization:

-

Perfuse the liver with ice-cold saline to remove blood.

-

Mince the liver tissue and homogenize in ice-cold homogenization buffer (e.g., 0.25 M sucrose (B13894), 10 mM HEPES, pH 7.4, 1 mM EDTA) using a Dounce homogenizer.

2. Differential Centrifugation:

-

Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet a crude organelle fraction containing mitochondria, lysosomes, and peroxisomes.

3. Density Gradient Centrifugation:

-

Resuspend the crude organelle pellet in a small volume of homogenization buffer.

-

Layer the resuspended pellet onto a pre-formed density gradient (e.g., OptiPrep™ or sucrose gradient).

-

Centrifuge at high speed (e.g., 100,000 x g for 2 hours at 4°C) in an ultracentrifuge with a swinging-bucket rotor.

-

Peroxisomes will band at a higher density than mitochondria and lysosomes.

4. Collection and Characterization:

-

Carefully collect the peroxisomal fraction from the gradient.

-

Assess the purity of the isolated peroxisomes by measuring the activity of marker enzymes (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria).[14][23]

PPARα Activation Assay

This is a cell-based reporter gene assay to measure the activation of PPARα by this compound.

1. Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HepG2 or HEK293) in appropriate media.

-

Co-transfect the cells with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. A transfection control plasmid (e.g., expressing Renilla luciferase) should also be included.

2. Compound Treatment:

-

After transfection, seed the cells into a 96-well plate.

-

Treat the cells with various concentrations of this compound or a known PPARα agonist (positive control, e.g., GW7647) for 18-24 hours.[24] Include a vehicle control (e.g., DMSO).

3. Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Express the results as fold activation relative to the vehicle control.

-

Plot the fold activation against the concentration of this compound to generate a dose-response curve and determine the EC50 value.[25][26]

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to GPR40 activation by this compound.

1. Cell Culture and Dye Loading:

-

Culture cells stably expressing GPR40 (e.g., HEK293-GPR40) in a black-walled, clear-bottom 96-well plate.

-

Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dark at 37°C for 30-60 minutes.

2. Compound Addition and Fluorescence Measurement:

-

Wash the cells to remove excess dye.

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Record a baseline fluorescence reading.

-

Inject various concentrations of this compound or a known GPR40 agonist into the wells.

-

Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

3. Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Express the results as a percentage of the response to a maximal concentration of a known agonist.

-

Plot the response against the concentration of this compound to generate a dose-response curve and determine the EC50 value.[27][28]

Visualizations

Metabolic Pathways

Signaling Pathways

Experimental Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. This compound and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 4. Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for this compound and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]

- 11. Phytanic acid and this compound, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fatty Acid Profile, Peroxisomal (POX) [marshfieldlabs.org]

- 14. Isolation of Mammalian Peroxisomes by Density Gradient Centrifugation | Springer Nature Experiments [experiments.springernature.com]

- 15. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 19. Role of GPR40 in fatty acid action on the beta cell line INS-1E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Normal very long-chain fatty acids level in a patient with peroxisome biogenesis disorders: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 25. indigobiosciences.com [indigobiosciences.com]

- 26. mdpi.com [mdpi.com]

- 27. benchchem.com [benchchem.com]

- 28. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Pristanic Acid as a Ligand for PPARα: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pristanic acid, a branched-chain fatty acid derived from the metabolism of phytanic acid, has been identified as a naturally occurring endogenous ligand for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). As a nuclear receptor and transcription factor, PPARα is a key regulator of lipid and glucose metabolism, making it a significant target for therapeutic intervention in metabolic disorders. This technical guide provides a comprehensive overview of the interaction between this compound and PPARα, including quantitative data on binding and activation, detailed experimental protocols for studying this interaction, and a review of the downstream effects on target gene expression. This document is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, pharmacology, and drug development.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily. Three isotypes have been identified: PPARα, PPARδ (also known as PPARβ), and PPARγ. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney. Its activation leads to the transcriptional regulation of a suite of genes involved in fatty acid uptake, activation, and oxidation in both peroxisomes and mitochondria.

This compound (2,6,10,14-tetramethylpentadecanoic acid) is a C19 branched-chain fatty acid. In humans, it is primarily formed from the α-oxidation of phytanic acid, a metabolite of phytol (B49457) found in the diet. The identification of this compound as a physiological ligand for PPARα has provided crucial insights into the endogenous regulation of lipid metabolism. Understanding the specifics of this ligand-receptor interaction is vital for elucidating the physiological roles of this compound and for the potential development of novel PPARα-targeted therapeutics.

Quantitative Analysis of this compound-PPARα Interaction

Table 1: Activation of PPARα by this compound

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | ~40 µM | Not specified | Reporter Gene Assay | N/A |

| Significant Activation Concentration | 1 µM | Not specified | Reporter Gene Assay | [2][3][4] |

Note: The EC50 value is an approximation based on available data. Further studies are required for a precise determination.

PPARα Signaling Pathway

The activation of PPARα by this compound initiates a well-defined signaling cascade that culminates in the altered expression of target genes.

Caption: PPARα signaling pathway activated by this compound.

Upon entering the cell, this compound binds to the ligand-binding domain of PPARα. This binding event induces a conformational change in the receptor, promoting its heterodimerization with the Retinoid X Receptor (RXR). The resulting PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding recruits a complex of coactivator proteins, leading to the initiation of transcription of genes involved in lipid metabolism.

Downstream Effects on Gene Expression

The activation of PPARα by this compound leads to the upregulation of a battery of genes crucial for fatty acid oxidation. Two of the most well-characterized target genes are Acyl-CoA Oxidase 1 (ACOX1) and Carnitine Palmitoyltransferase 1 (CPT1).

-

ACOX1: This is the rate-limiting enzyme in the peroxisomal β-oxidation pathway, which is responsible for the breakdown of very-long-chain fatty acids and branched-chain fatty acids like this compound itself.

-

CPT1: This enzyme is located on the outer mitochondrial membrane and is the rate-limiting step for the entry of long-chain fatty acids into the mitochondria for β-oxidation.

While the qualitative upregulation of these genes by PPARα agonists is well-established, specific fold-change data for this compound are not consistently reported across the literature. The magnitude of induction is dependent on the cell type, concentration of this compound, and the duration of treatment.

Table 2: Key PPARα Target Genes Regulated by this compound

| Gene | Function | Pathway | Expected Regulation |

| ACOX1 (Acyl-CoA Oxidase 1) | Rate-limiting enzyme in peroxisomal β-oxidation | Peroxisomal β-oxidation | Upregulation |

| CPT1 (Carnitine Palmitoyltransferase 1) | Rate-limiting enzyme for mitochondrial fatty acid uptake | Mitochondrial β-oxidation | Upregulation |

| L-FABP (Liver Fatty Acid Binding Protein) | Intracellular fatty acid transport | Fatty Acid Transport | Upregulation |

| CYP4A (Cytochrome P450, family 4, subfamily A) | Fatty acid ω-hydroxylation | Fatty Acid Metabolism | Upregulation |

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments used to characterize the interaction between this compound and PPARα.

Ligand Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay measures the ability of a test compound (this compound) to compete with a fluorescently labeled ligand for binding to the PPARα ligand-binding domain (LBD).

Caption: Workflow for a TR-FRET competitive binding assay.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in the assay buffer to create a concentration gradient.

-

Prepare a working solution containing the GST-tagged PPARα LBD, the terbium-labeled anti-GST antibody, and the fluorescent tracer ligand according to the manufacturer's instructions (e.g., LanthaScreen™ TR-FRET PPARα Competitive Binding Assay).

-

-

Assay Procedure:

-

Dispense a small volume (e.g., 10 µL) of each this compound dilution or control (vehicle and a known PPARα agonist) into the wells of a low-volume 384-well plate.

-

Add an equal volume (e.g., 10 µL) of the PPARα LBD/antibody/tracer mix to each well.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence emission at 495 nm (terbium donor) and 520 nm (fluorescent tracer acceptor) using a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm.

-

Calculate the TR-FRET ratio by dividing the acceptor signal (520 nm) by the donor signal (495 nm).

-

Plot the TR-FRET ratio against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent tracer. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

-

Receptor Activation Assay: Luciferase Reporter Gene Assay

This cell-based assay measures the ability of this compound to activate the transcriptional activity of PPARα.

Caption: Workflow for a luciferase reporter gene assay.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HepG2 or HEK293T) in appropriate growth medium.

-

Co-transfect the cells with three plasmids:

-

An expression vector for human or rodent PPARα.

-

A reporter plasmid containing multiple copies of a PPRE upstream of a luciferase gene.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

-

Treatment and Incubation:

-

After transfection, treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

-

-

Luciferase Assay and Data Analysis:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold activation by dividing the normalized luciferase activity of the this compound-treated cells by that of the vehicle-treated cells.

-

Plot the fold activation against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)

This technique is used to quantify the changes in the mRNA levels of PPARα target genes in response to this compound treatment.

Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., primary hepatocytes or HepG2 cells) to an appropriate confluency.

-

Treat the cells with this compound at various concentrations and for different time points. A vehicle-treated group should be included as a negative control.

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).

-

Assess the quality and quantity of the extracted RNA.

-

Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

-

qPCR:

-

Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (e.g., ACOX1, CPT1) and a reference gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (e.g., containing SYBR Green).

-

Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).

-

Calculate the change in expression relative to the control group using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol).

-

The fold change in gene expression is then calculated as 2-ΔΔCt.

-

Conclusion

This compound is a physiologically relevant endogenous ligand for PPARα. Its ability to activate this key metabolic regulator underscores its importance in the control of lipid homeostasis. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the this compound-PPARα signaling axis for the treatment of metabolic diseases. Further research is warranted to precisely determine the binding affinity of this compound for PPARα and to quantify its effects on target gene expression in various in vitro and in vivo models. Such studies will undoubtedly contribute to a more complete understanding of the role of this branched-chain fatty acid in health and disease.

References

- 1. Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and phytanic acid: naturally occurring ligands for the nuclear receptor peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Chemical Synthesis of Pristanic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid of significant interest in the fields of metabolic research and drug development. Initially discovered as a natural product, it is now recognized as a key metabolite in the alpha-oxidation of phytanic acid and an endogenous ligand for the peroxisome proliferator-activated receptor alpha (PPARα). This technical guide provides a comprehensive overview of the seminal work on its discovery and isolation, detailed experimental protocols for its chemical synthesis, and an exploration of its role in cellular signaling pathways. Quantitative data from synthetic methodologies are presented for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of this multifaceted molecule.

Discovery and Isolation of this compound

This compound was first isolated from butterfat in 1964 by R. P. Hansen and J. D. Morrison.[1] Their work laid the foundation for understanding the prevalence of this and other branched-chain fatty acids in natural sources. Today, this compound is known to be present in various lipids from sources such as freshwater sponges, krill, earthworms, whales, and human and bovine milk fat.[2] In humans, it is derived from two primary sources: directly from the diet or as the product of the peroxisomal alpha-oxidation of phytanic acid.[3]

Original Isolation Protocol from Butterfat (Hansen & Morrison, 1964)

The original method for isolating this compound from butterfat involved a multi-step process of saponification, fractional distillation, and chromatography. The following protocol is an adapted summary of the experimental procedure described by Hansen and Morrison.

Experimental Protocol: Isolation from Butterfat

-

Saponification and Fatty Acid Liberation:

-

Butterfat was saponified with an alcoholic solution of potassium hydroxide (B78521) to hydrolyze the triglycerides into glycerol (B35011) and fatty acid salts.

-

The resulting soap solution was acidified to liberate the free fatty acids.

-

-

Fractional Distillation of Methyl Esters:

-

The free fatty acids were converted to their methyl esters using methanol (B129727) and a suitable catalyst.

-

The mixture of fatty acid methyl esters was subjected to fractional distillation under reduced pressure to separate the esters based on their boiling points. Fractions enriched in branched-chain fatty acids were collected.

-

-

Urea (B33335) Adduct Formation:

-

To separate the branched-chain esters from the straight-chain esters, the collected fractions were treated with urea in methanol. Straight-chain esters form crystalline inclusion complexes (adducts) with urea, while branched-chain esters, like methyl pristanoate, remain in the liquid phase.

-

The non-adduct-forming fraction was recovered by filtration.

-

-

Gas-Liquid Chromatography (GLC):

-

The enriched methyl pristanoate fraction was further purified and analyzed by gas-liquid chromatography to isolate the pure compound.

-

-

Identification:

-

The structure of the isolated 2,6,10,14-tetramethylpentadecanoic acid was confirmed using techniques such as mass spectrometry and infrared spectroscopy.

-

Chemical Synthesis of this compound

The chemical synthesis of this compound is crucial for obtaining pure diastereomers for research purposes, particularly for studying its biological functions and for use as analytical standards. Several synthetic routes have been developed, with a notable recent method involving the dehomologation of dihydrophytol.

Synthesis from Dihydrophytol via Dehomologation

A modern and efficient method for synthesizing a diastereomeric mixture of (2RS,6R,10R)-pristanic acid involves the one-carbon shorter dehomologation of (3RS,7R,11R)-dihydrophytol using o-iodoxybenzoic acid (IBX). This method, reported by Sugamoto et al., provides a direct route to this compound.[4] The resulting diastereomers can then be separated.

Experimental Protocol: Synthesis from Dihydrophytol

-

Dehomologation of (3RS,7R,11R)-Dihydrophytol:

-

To a solution of (3RS,7R,11R)-dihydrophytol in a suitable solvent, add o-iodoxybenzoic acid (IBX).

-

The reaction mixture is heated to effect the oxidative cleavage and formation of the one-carbon shorter carboxylic acid, (2RS,6R,10R)-pristanic acid.

-

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure.

-

The crude this compound is purified by silica (B1680970) gel column chromatography.

-

-

Separation of Diastereomers (via Amide Intermediates):

-

The diastereomeric mixture of this compound is converted to the corresponding amides by reaction with a chiral amine.

-

The resulting diastereomeric amides are separated by silica gel column chromatography.

-

The separated amides are then hydrolyzed back to the individual (2R,6R,10R)- and (2S,6R,10R)-pristanic acids in good yields.

-

Alternative Synthetic Approaches

Other synthetic strategies for this compound and related branched-chain fatty acids often involve the construction of the carbon skeleton through iterative coupling reactions, followed by the introduction of the carboxylic acid moiety. These methods can offer greater control over the stereochemistry at each chiral center.

A generalized workflow for the synthesis of a branched-chain fatty acid is depicted below:

Quantitative Comparison of Synthetic Methods

| Method | Starting Material | Key Reagent(s) | Number of Steps (from key intermediate) | Overall Yield | Stereoselectivity | Reference |

| Dehomologation | (3RS,7R,11R)-Dihydrophytol | o-Iodoxybenzoic acid (IBX) | 1 | Good | Produces diastereomeric mixture | Sugamoto et al.[4] |

| Notionally, a multi-step convergent synthesis | Chiral building blocks | Organometallic reagents, etc. | Multiple | Variable | High (diastereoselective) | General approach |

Note: Specific yield data for the IBX dehomologation method is reported as "good yields" in the referenced abstract. A more detailed quantitative analysis would require access to the full experimental data.

Biological Role and Signaling Pathway

This compound is not merely a metabolic intermediate but also a signaling molecule that acts as a natural ligand for the peroxisome proliferator-activated receptor alpha (PPARα).[5][6] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism.

Upon activation by this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[6] This binding event initiates the transcription of genes involved in fatty acid oxidation.

Key target genes upregulated by the this compound-PPARα-RXR complex include:

-

Acyl-CoA Oxidase 1 (ACOX1): The first and rate-limiting enzyme in the peroxisomal β-oxidation pathway.[7]

-

Carnitine Palmitoyltransferase 1 (CPT1): Essential for the transport of long-chain fatty acids into mitochondria for β-oxidation.

-

Peroxisomal Bifunctional Enzyme (L-PBE): Catalyzes the second and third steps of peroxisomal β-oxidation.[7]

The activation of these and other genes leads to an overall increase in the catabolism of fatty acids, which is a key physiological response to high lipid levels.

Conclusion

This compound has evolved from a novel compound isolated from a natural source to a well-characterized molecule with important roles in lipid metabolism and cellular signaling. The ability to chemically synthesize specific diastereomers of this compound has been instrumental in elucidating its function as an endogenous ligand for PPARα. Future research in this area may focus on developing more stereoselective and efficient synthetic routes and further exploring the therapeutic potential of modulating the PPARα pathway with this compound analogs in the context of metabolic diseases. This guide provides a foundational resource for researchers aiming to work with or further investigate this significant branched-chain fatty acid.

References

- 1. The isolation and identification of 2,6,10,14-tetramethylpentadecanoic acid from butterfat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human metabolism of phytanic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of very long-chain fatty acids, phytanic and this compound in plasma and cultured fibroblasts by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Sustained activation of PPARα by endogenous ligands increases hepatic fatty acid oxidation and prevents obesity in ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]

Dietary Sources of Pristanic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the dietary sources of pristanic acid, a branched-chain fatty acid relevant to various metabolic pathways and disease research. The document is intended for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and visual representations of associated metabolic pathways.

Introduction to this compound

This compound (2,6,10,14-tetramethylpentadecanoic acid) is a saturated branched-chain fatty acid found in the human diet. It is derived from two primary routes: direct consumption from certain food sources and as a metabolic product of phytanic acid, another branched-chain fatty acid obtained from the diet. This compound is a natural ligand for peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. Its accumulation is associated with certain peroxisomal disorders, making the understanding of its dietary origins crucial for both clinical and research applications.

Quantitative Analysis of this compound in Human Dietary Sources

This compound is predominantly found in foods derived from ruminant animals and certain marine sources. The following tables summarize the quantitative data on this compound concentrations in various food products. It is important to note that the concentration of this compound can be influenced by factors such as the animal's diet and the fat content of the food product.

Table 1: this compound Concentration in Dairy Products

| Food Product | This compound Concentration (mg/100g of lipids) | Reference |

| Organic Cheeses (average) | ~30% higher than conventional | [1] |

| Conventional Cheeses (average) | Not explicitly quantified, but present | [2] |

| Butter | Present, concentration varies | [3][4] |

| Milk Fat | Approximately 0.04-0.06% of total fatty acids | [1] |

| Human Milk Fat | Present | [3][4] |

Table 2: Estimated this compound Concentration in Meat and Fish

Direct quantitative data for this compound in many meat and fish products is limited in publicly available literature. The data below is largely based on the presence of its precursor, phytanic acid, and qualitative reports of this compound.

| Food Product | This compound Presence/Estimated Concentration | Reference |

| Beef (Ruminant Meat) | Present in depot fat | [3][4] |

| Lamb (Ruminant Meat) | Present in depot fat | [3][4] |

| Goat Meat | Present | |

| Salmon | Present | |

| Mackerel | Present | |

| Sardines | Present |

Metabolic Pathway of this compound

This compound in the human body is primarily derived from the alpha-oxidation of phytanic acid within the peroxisomes. Once formed, this compound undergoes beta-oxidation.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in food matrices is typically achieved through gas chromatography-mass spectrometry (GC-MS). The following protocol outlines the key steps involved in this analysis.

Principle

This method involves the extraction of total lipids from the food sample, followed by saponification to release free fatty acids. The fatty acids are then derivatized to form volatile esters, which are subsequently separated and quantified by GC-MS.

Materials and Reagents

-

Solvents: Hexane, Methanol, Chloroform (HPLC grade)

-

Reagents: Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH), Boron trifluoride-methanol (BF3-methanol) or Methanolic HCl, Sodium chloride (NaCl), Anhydrous sodium sulfate.

-

Internal Standard: Deuterated this compound (e.g., d3-pristanic acid)

-

Equipment: Homogenizer, reflux condenser, separatory funnel, rotary evaporator, gas chromatograph-mass spectrometer (GC-MS).

Experimental Workflow Diagram

Detailed Procedure

-

Sample Preparation and Lipid Extraction:

-

Homogenize a known weight of the food sample.

-

Extract the total lipids using a suitable solvent system, such as a chloroform:methanol mixture (e.g., Folch method).

-

Add a known amount of deuterated this compound as an internal standard at the beginning of the extraction.

-

-

Saponification:

-

To the extracted lipid fraction, add a solution of NaOH or KOH in methanol.

-

Heat the mixture under reflux to hydrolyze the ester linkages and release the free fatty acids.

-

-

Extraction of Free Fatty Acids:

-

After saponification, acidify the mixture and extract the free fatty acids into an organic solvent like hexane.

-

Wash the organic layer with a saturated NaCl solution to remove impurities.

-

Dry the organic extract over anhydrous sodium sulfate.

-

-

Derivatization:

-

Evaporate the solvent from the fatty acid extract.

-

Add a derivatizing agent, such as BF3-methanol or methanolic HCl, and heat to convert the fatty acids into their corresponding fatty acid methyl esters (FAMEs). This step increases the volatility of the fatty acids for GC analysis.

-

-

GC-MS Analysis:

-

Inject the FAMEs solution into the GC-MS system.

-

Gas Chromatography Parameters (Typical):

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60-100 °C), then ramp up to a final temperature of 250-300 °C.

-

Carrier Gas: Helium.

-

-

Mass Spectrometry Parameters (Typical):

-

Ionization Mode: Electron Impact (EI).

-

Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound methyl ester and the internal standard.

-

-

-

Quantification:

-

Identify the this compound methyl ester peak based on its retention time and mass spectrum.

-

Calculate the ratio of the peak area of the this compound methyl ester to the peak area of the internal standard.

-

Determine the concentration of this compound in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of this compound standards.

-

Conclusion

This technical guide provides a foundational understanding of the dietary sources of this compound, with a focus on quantitative data and analytical methodologies. The primary sources are ruminant-derived products and certain fish, though more extensive quantitative analysis across a broader range of foodstuffs is warranted. The provided GC-MS protocol offers a robust framework for researchers to accurately quantify this compound in various food matrices, which is essential for advancing research in metabolic diseases and drug development.

References

Pristanic Acid-Induced Oxidative Stress: A Technical Guide for Researchers

For Immediate Release